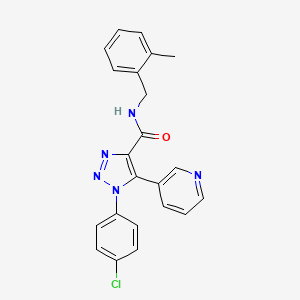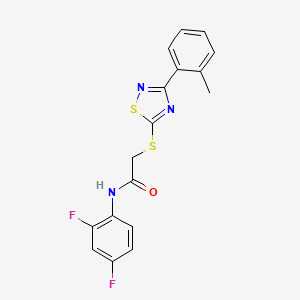![molecular formula C20H18FNO3 B2970628 1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-85-0](/img/structure/B2970628.png)
1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro compounds are a class of organic compounds that have two molecular rings joined by one atom, forming a structure somewhat like a bow tie . They are often used in the pharmaceutical industry and in the synthesis of various drugs .
Synthesis Analysis
The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . The versatility of the spiropiperidine scaffold in the context of library synthesis is exemplified by selective and sequential derivatisation of the amino and aryl bromide functional groups .Molecular Structure Analysis
The molecular structure of similar compounds, such as 1-(3-Bromo-4-fluorobenzoyl)piperidine, has been analyzed . The molecular formula is CHBrFNO, with an average mass of 286.140 Da and a monoisotopic mass of 285.016449 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1’-(3-Fluorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” are not available, similar compounds have been synthesized using various reactions . For instance, an efficient chiral bifunctional amine-thiourea catalysed cascade oxa-Michael–Michael addition of 4-alkenyl pyrazolin-3-ones to (E)-2-(2-nitrovinyl)phenol for the synthesis of chiral heterocyclic systems containing spiro[chroman-3,3’-pyrazol] scaffolds has been developed .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 1-(3-Bromo-4-fluorobenzoyl)piperidine, include a density of 1.5±0.1 g/cm3, boiling point of 387.6±32.0 °C at 760 mmHg, and a molar refractivity of 64.0±0.3 cm3 .科学的研究の応用
Sigma Ligands and Binding Site Affinity
The study conducted by Moltzen, Perregaard, and Meier (1995) explored spiro[isobenzofuran-1(3H),4'-piperidines] and corresponding benzofuran and benzopyran derivatives, synthesizing and evaluating them as sigma ligands. These compounds demonstrated selective affinity towards sigma 2 binding sites, with subnanomolar range affinity, highlighting their potential in targeting sigma receptors, which are implicated in various neurological disorders (Moltzen, Perregaard, & Meier, 1995).
Histone Deacetylase (HDAC) Inhibitors
Thaler et al. (2012) developed a series of spiro[chromane-2,4′-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors. These compounds were evaluated for their ability to inhibit nuclear HDACs and demonstrated improved in vivo activity, indicating their potential in cancer treatment by modulating gene expression through histone acetylation (Thaler et al., 2012).
Pharmacological Screening for Analgesic and Antihypertensive Activities
Novelli and Sparatore (1996) prepared derivatives of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] and subjected them to pharmacological screening, revealing modest dopamine antagonism alongside analgesic and antihypertensive activities. This highlights the compound's potential in developing new therapeutic agents with analgesic and antihypertensive properties (Novelli & Sparatore, 1996).
Neuroleptic Potential
Allen et al. (1978) synthesized 1'-[3-(4-fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, examining their potential as central nervous system depressants. These compounds showed potent activity, akin to chlorpromazine, in animal models, indicating their potential use as neuroleptics (Allen et al., 1978).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been found to have various effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and any effects on their activity or function .
特性
IUPAC Name |
1'-(3-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-15-5-3-4-14(12-15)19(24)22-10-8-20(9-11-22)13-17(23)16-6-1-2-7-18(16)25-20/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNYFLNWBZFAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine](/img/structure/B2970545.png)

![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)

![N'-(4-ethylphenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2970557.png)
![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2970560.png)

![N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2970562.png)

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)
![N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2970565.png)
![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)
![Imidazo[1,2-a]pyridine-3-carbothioamide](/img/structure/B2970568.png)
